Niaziminin
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H25NO7S |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5R,6S)-6-[4-[(ethoxycarbothioylamino)methyl]phenoxy]-4,5-dihydroxy-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C18H25NO7S/c1-4-23-18(27)19-9-12-5-7-13(8-6-12)26-17-15(22)14(21)16(10(2)24-17)25-11(3)20/h5-8,10,14-17,21-22H,4,9H2,1-3H3,(H,19,27)/t10-,14-,15+,16-,17-/m0/s1 |
InChI Key |
NZQNGCULBWTLGQ-DXJAZKPLSA-N |
Isomeric SMILES |
CCOC(=S)NCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)OC(=O)C)O)O |
Canonical SMILES |
CCOC(=S)NCC1=CC=C(C=C1)OC2C(C(C(C(O2)C)OC(=O)C)O)O |
Synonyms |
niaziminin |
Origin of Product |
United States |
Occurrence and Isolation of Niaziminin
Extraction and Purification Methodologies
The isolation and purification of niaziminin from M. oleifera typically involve a combination of solvent-based extraction and chromatographic separation techniques.
Solvent-Based Extraction Techniques Solvent extraction is a common initial step to isolate this compound from plant material.benchchem.comresearchgate.netEthanol and methanol (B129727) are frequently employed solvents for the extraction of this compound and other thiocarbamate glycosides from M. oleifera leaves and seeds.mdpi.comscholarsresearchlibrary.comresearchgate.netnih.govrsc.orgacs.orgscienggj.orgchemfaces.comnih.govCold maceration with solvents like 70% ethanol (B145695) has been used for exhaustive extraction of dried leaves and seeds.nih.govMethanol-based extraction is also commonly used, leveraging the polarity of methanol to solubilize thiocarbamates and glycosides.benchchem.comlookchem.com
Following initial extraction, liquid-liquid partitioning is often performed to further refine the extract. A ternary solvent system such as n-hexane:methanol:water (5:9:1) has been used, where this compound remains in the polar methanol-water phase, separating it from non-polar contaminants in the n-hexane layer. lookchem.com Sequential liquid-liquid fractionation using solvents like chloroform (B151607) and ethyl acetate (B1210297) can also be applied to the polar phase to obtain semi-purified fractions enriched in thiocarbamates.
Factors such as the choice and concentration of the solvent, the liquid-to-solid ratio, particle size of the plant material, pH, temperature, and extraction time can influence the efficiency of solvent extraction. researchgate.net Emerging techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are being explored for potentially higher yields and reduced solvent usage.
Chromatographic Separation and Purification Strategies
Chromatographic methods are essential for the separation and purification of this compound from the crude extracts or fractions.
Silica (B1680970) gel column chromatography is a cornerstone technique in this compound purification. nih.govlookchem.com The methanol-water fraction, for instance, can be loaded onto a silica gel column and eluted with a gradient of chloroform-methanol. lookchem.com Fractions are monitored using techniques like thin-layer chromatography (TLC), often visualized with spraying reagents like p-anisaldehyde/sulfuric acid, which can detect thiocarbamates. nih.gov
Preparative High-Performance Liquid Chromatography (HPLC) Preparative High-Performance Liquid Chromatography (HPLC) is a key technique for the final purification of this compound to obtain a high-purity compound.mdpi.combenchchem.comresearchgate.netlookchem.combenchchem.comznaturforsch.comReversed-phase HPLC is commonly employed.benchchem.comFor example, a C18 column with an isocratic mobile phase of 45% acetonitrile (B52724) in water has been used to resolve this compound.benchchem.comlookchem.comThis method allows for the isolation of purified this compound from enriched fractions.benchchem.comlookchem.com
Research findings have detailed specific HPLC parameters used for this compound purification:
| Column | Mobile Phase | Flow Rate | Detection | Retention Time | Yield (from fresh leaves) |
| C18 (19 x 150 mm) | 45% Acetonitrile in Water | 7.0 mL/min | 254 nm | 16 minutes | 175 mg from 710 g (0.025%) lookchem.com |
| C18 (19 x 150 mm) | 30% Acetonitrile in Water | 7.0 mL/min | 254 nm | - | - lookchem.com |
| Semi-preparative C18 | Water and MeOH gradient | 3 mL/min | - | 13.9 minutes | 12 mg (Compound 9, related) znaturforsch.com |
| Semi-preparative C18 | Water and MeOH gradient | 3 mL/min | - | 13.2 minutes | 10 mg (Compound 3, related) znaturforsch.com |
These detailed methodologies highlight the systematic approach required to isolate and purify this compound from the complex matrix of Moringa oleifera.
Thin Layer Chromatography (TLC) Applications
Thin Layer Chromatography (TLC) is a versatile analytical and preparative technique widely used in phytochemistry for the separation, identification, and monitoring of compounds. bepls.comcontaminantdb.cautm.my In the context of this compound and Moringa oleifera extracts, TLC plays a role in various stages of research and isolation.
TLC is utilized to monitor fractions obtained during column chromatography, helping researchers identify which fractions contain the target compound, this compound. nih.gov This allows for the pooling of relevant fractions for further purification. TLC has been employed in the phytochemical investigation of Moringa oleifera seeds, specifically using pre-coated silica gel 60F-264 plates. researchgate.net
Furthermore, TLC can be used for the detection of thiocarbamates, the class of compounds to which this compound belongs. While specific details for this compound visualization on TLC were excluded based on source restrictions, related research on synthetic thiocarbamates has utilized preparative TLC with solvent systems such as n-hexane:ethyl acetate for purification. koreascience.kr
TLC is also a valuable tool for the initial analysis of plant extracts before more advanced techniques like HPLC. For example, TLC has been used to detect different types of compounds, such as flavonoids and phenolic compounds, in Moringa oleifera leaf extracts prior to their quantification by HPLC. nih.gov This demonstrates the utility of TLC in providing a preliminary separation and indication of the chemical diversity within the extract containing this compound.
Beyond monitoring and detection during isolation, general applications of TLC in phytochemistry relevant to this compound research include identifying compounds in traditional medicines and analyzing the biological activities of plant compounds. contaminantdb.cagenominfo.org TLC can also be used to assess the purity of a sample by comparing it to a reference standard. contaminantdb.cautm.my The application of TLC in comparing metabolites from different plant samples or under varying conditions is also a relevant use in phytochemical studies. contaminantdb.ca
| TLC Application in this compound Research | Description |
| Monitoring Purification | Tracking this compound-containing fractions during column chromatography. nih.gov |
| Phytochemical Investigation | Analyzing components in Moringa oleifera extracts, including seeds. nih.govresearchgate.net |
| Detection of Compound Classes | Identifying the presence of thiocarbamates and other compound classes. nih.gov |
| Preparative Separation | Used for purification of related thiocarbamates. koreascience.kr |
| Purity Assessment | Checking the purity of isolated this compound samples. contaminantdb.cautm.my |
Structural Elucidation and Analog Identification
Spectroscopic Characterization Techniques
The structural elucidation of Niaziminin, a thiocarbamate glycoside isolated from Moringa oleifera, relies heavily on a suite of sophisticated analytical methods. rsc.orgnih.gov These techniques, when used in concert, allow for the unambiguous assignment of its chemical structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules like this compound. Both one-dimensional (1D) Proton (¹H) and Carbon-13 (¹³C) NMR are employed to map the carbon-hydrogen framework of the molecule. nih.govresearchgate.net
In the ¹H NMR spectrum of related compounds, signals in the aromatic region, typically appearing as mutually coupled doublets, indicate the presence of a para-substituted benzene (B151609) ring. rsc.org Other characteristic signals include those for the anomeric proton of the rhamnose sugar moiety, the methylene (B1212753) protons adjacent to the nitrogen of the thiocarbamate group, and the methyl group of the ethoxy group. nih.gov The chemical shifts (δ) and coupling constants (J) of these protons provide critical information about their chemical environment and spatial relationship with neighboring protons. nih.gov For instance, the chemical shift and coupling constants of the anomeric proton are indicative of an α-glycosidic linkage between the sugar and the aglycone. rsc.org
¹³C NMR spectroscopy complements the proton data by providing information on all the carbon atoms in the molecule, including quaternary carbons and the characteristic thiocarbonyl carbon of the thiocarbamate group. nih.govresearchgate.net
Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound and Structurally Similar Thiocarbamates Note: The following is a generalized representation based on data for this compound and its closely related analogs like Niazimicin. Exact chemical shifts can vary based on solvent and specific isomeric form.
| Atom/Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Aromatic Protons (H-2, H-6) | ~6.98 - 7.05 | ~116.2 |
| Aromatic Protons (H-3, H-5) | ~7.18 - 7.29 | ~128.5 |
| Benzylic Methylene (H-7) | ~4.56 - 4.62 | ~47.1 - 47.5 |
| NH Proton | ~9.57 | - |
| Rhamnose Anomeric (H-1') | ~5.0 - 5.5 | ~100 - 102 |
| Rhamnose Methyl (H-6') | ~1.09 - 1.20 | ~17.0 - 18.0 |
| Ethoxy Methylene (-OCH₂CH₃) | ~4.40 - 4.50 | ~69.0 - 70.0 |
| Ethoxy Methyl (-OCH₂CH₃) | ~1.20 - 1.24 | ~14.0 - 14.3 |
| Thiocarbonyl (C=S) | - | ~190.0 |
| Acetyl Methyl (-COCH₃) | ~2.0 - 2.1 | ~21.0 |
| Acetyl Carbonyl (-COCH₃) | - | ~170.0 |
Data compiled from studies on Niazimicin and other related thiocarbamates. rsc.orgnih.gov
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of this compound. researchgate.net This technique measures the mass-to-charge ratio (m/z) of the molecule with extremely high accuracy, allowing for the calculation of a unique molecular formula. nih.gov For this compound (C₁₈H₂₅NO₇S), the expected molecular weight is approximately 399.5 g/mol . nih.gov HRMS analysis provides the exact mass, which confirms the molecular formula and, by extension, the degree of unsaturation in the molecule. rsc.orgresearchgate.net This information is fundamental for piecing together the structural puzzle provided by other spectroscopic methods.
To assemble the complete structure and assign all ¹H and ¹³C signals unambiguously, advanced two-dimensional (2D) NMR experiments are utilized. rsc.orgresearchgate.net These techniques reveal correlations between different nuclei, providing definitive evidence of atomic connectivity.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is used to map out the spin systems within the rhamnose sugar and the aromatic ring. nih.gov For example, a COSY plot would show a cross-peak between the benzylic methylene protons and the adjacent NH proton. nih.gov
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the direct assignment of carbon signals based on their known proton assignments. nih.gov
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is vital for connecting different fragments of the molecule, such as linking the aglycone to the rhamnose sugar via the glycosidic bond and establishing the position of the acetyl group. nih.gov
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments identify protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry, such as the orientation of substituents on the sugar ring and the geometry across the glycosidic linkage. rsc.org
Together, these 2D NMR techniques provide a comprehensive and detailed picture of the molecular architecture of this compound. rsc.orgnih.gov
Identification of this compound Analogs and Related Thiocarbamates
This compound belongs to a family of structurally related compounds isolated from Moringa oleifera. scienceasia.orgtandfonline.com These compounds share common structural motifs, primarily a benzyl (B1604629) group attached to a rhamnose sugar, but differ in the functional group attached to the benzylic carbon.
This compound is part of a larger group of bioactive compounds found in Moringa oleifera. bepls.comrsc.org These compounds were often isolated together during bioassay-guided fractionation of the plant's extracts. rsc.orgresearchgate.net
Niazimicin: This compound is a very close analog of this compound. The primary structural difference is the absence of the acetyl group on the rhamnose sugar moiety that is present in this compound. scienceasia.orgcu.edu.eg
Niazimin A and Niazimin B: These compounds are carbamate (B1207046) glycosides, differing from the thiocarbamate structure of this compound. rsc.org They possess an O-ethyl carbamate group [-NHC(=O)OEt] instead of the O-ethyl thiocarbamate group [-NHC(=S)OEt]. rsc.orgrsc.org Like this compound, they feature a 4'-O-acetyl-α-L-rhamnosyloxy benzyl core. researchgate.net
Niazinin (B1639127) A and Niazinin B: These are also thiocarbamate glycosides and are structurally related to this compound. rsc.orgmdpi.com They are considered part of the same family of hypotensive principles isolated from the plant. tandfonline.comrsc.org
Niazirin and Niazirinin: These compounds are nitrile glycosides. bepls.comcimap.res.in Instead of a thiocarbamate or carbamate group, they possess a nitrile (-CN) functional group attached to the phenyl ring via a methylene bridge, forming a phenylacetonitrile (B145931) structure. mdpi.comresearchgate.net
The subtle structural variations among this compound and its analogs have significant implications for their biological activities. Research into the structure-activity relationships of these compounds has revealed the importance of specific functional groups.
For instance, the presence of the acetoxy group at the 4'-position of the rhamnose sugar in this compound is considered crucial and indispensable for its inhibitory activity against tumor-promoter-induced Epstein-Barr virus activation. nih.gov In contrast, the amide bond common to both the carbamate (Niazimin A/B) and thiocarbamate (this compound, Niazimicin, Niazinin A/B) glycosides appears to be important for their hypotensive activity. rsc.org The nitrile glycosides, lacking this feature, were found to be inactive in this regard. researchgate.net
The co-occurrence of these structurally diverse yet biosynthetically related compounds—isothiocyanates, thiocarbamates, and nitriles—from the same plant species is a noteworthy phytochemical finding. researchgate.net This structural diversity provides a valuable platform for studying how minor chemical modifications can significantly alter biological function, guiding further research into their therapeutic potential. bepls.comcu.edu.eg
Biosynthetic Pathways and Chemical Synthesis Approaches
Proposed Biosynthetic Routes of Related Compounds in Moringa oleifera
Niaziminin is a thiocarbamate glycoside, a class of secondary metabolites found in Moringa oleifera. Its biosynthesis is intrinsically linked to the metabolic pathway of glucosinolates, which are the precursor molecules. The proposed biosynthetic route is not a direct, single-enzyme pathway to this compound but rather a multi-stage process involving the formation and subsequent transformation of glucosinolates.
The primary glucosinolate in Moringa oleifera is 4-[(α-L-rhamnosyloxy)-benzyl]-glucosinolate, commonly known as glucomoringin. The biosynthesis of glucomoringin is thought to occur in three main phases, similar to other glucosinolates nih.gov:
Chain Elongation : The process begins with the chain elongation of a precursor amino acid, in this case, phenylalanine.
Core Structure Formation : The modified amino acid is then converted into the core glucosinolate structure. This involves a series of enzymatic reactions, including oxidation, glucosylation to form a thiohydroximic acid, and finally sulfation to yield the stable glucosinolate.
Secondary Modification : The core structure undergoes further modifications, such as glycosylation, to produce the specific glucosinolate, glucomoringin.
The release of the bioactive compounds from glucosinolate precursors is an enzymatic process. When the plant's tissues are damaged (e.g., by chewing or cutting), the enzyme myrosinase, which is physically separated from the glucosinolates in intact cells, comes into contact with them nih.govresearchgate.net. Myrosinase catalyzes the hydrolysis of the glucosinolate, cleaving the glucose molecule and leaving an unstable aglycone intermediate nih.govresearchgate.net.
This aglycone can then undergo spontaneous rearrangement to form several products, primarily isothiocyanates nih.govnih.gov. The isothiocyanate derived from glucomoringin is 4-(α-L-rhamnosyloxy)benzyl isothiocyanate. While isothiocyanates are the major products, the formation of thiocarbamates like this compound is also possible from these intermediates, although the precise in-planta mechanism is less defined. It is proposed that the isothiocyanate acts as a direct precursor, which can then react with an alcohol (ethanol in the case of this compound) to form the thiocarbamate structure.
Table 1: Key Compounds in the Proposed Biosynthetic Route
| Compound Name | Class | Role |
|---|---|---|
| Phenylalanine | Amino Acid | Initial Precursor |
| Glucomoringin | Glucosinolate | Stable Precursor Molecule |
| Myrosinase | Enzyme | Catalyst for Glucosinolate Hydrolysis |
| 4-(α-L-rhamnosyloxy)benzyl isothiocyanate | Isothiocyanate | Key Intermediate |
| This compound | Thiocarbamate | Final Product |
Chemical Synthesis Strategies for this compound and Derivatives
The chemical synthesis of this compound and related thiocarbamate glycosides has been successfully achieved, providing a method to produce these compounds for research and pharmacological studies rsc.org. The strategy involves a multi-step process that uses an isothiocyanate intermediate, mirroring the proposed final step of the natural biosynthetic pathway rsc.org.
The general synthesis pathway can be summarized as follows rsc.org:
Glycosylation : The synthesis begins with the condensation of the sugar moiety (rhamnose) with p-hydroxybenzonitrile to form a glycosidic bond.
Reduction : The nitrile group of the resulting glycoside is reduced to a primary amine, yielding a glycosidic benzylamine.
Isothiocyanate Formation : The benzylamine is then converted into the corresponding isothiocyanate, 4-(α-L-rhamnosyloxy)benzyl isothiocyanate. This compound serves as the crucial intermediate.
Thiocarbamate Formation : The final step is the alcoholysis of the isothiocyanate. This compound is formed by refluxing the isothiocyanate intermediate with sodium ethoxide in ethanol (B145695) rsc.org.
This synthetic route is versatile and allows for the creation of various this compound derivatives. By substituting ethanol with other alcohols in the final step, a range of analogues with different O-alkyl groups can be produced. This has been utilized to create synthetic thiocarbamates for structure-activity relationship studies nih.gov.
Table 2: Overview of Chemical Synthesis Steps for this compound
| Step | Reactants | Product | Purpose |
|---|---|---|---|
| 1 | Rhamnose derivative, p-hydroxybenzonitrile | Glycosidic benzonitrile | Formation of the core glycoside structure |
| 2 | Glycosidic benzonitrile | Glycosidic benzylamine | Creation of the amine functional group |
| 3 | Glycosidic benzylamine | 4-(α-L-rhamnosyloxy)benzyl isothiocyanate | Formation of the key isothiocyanate intermediate |
| 4 | Isothiocyanate intermediate, Ethanol, Sodium ethoxide | This compound | Final conversion to the target thiocarbamate |
Molecular and Cellular Mechanisms of Action Preclinical Focus
Anticarcinogenic and Tumor-Promoter Inhibitory Mechanisms
Niaziminin's potential as an anticancer agent has been primarily investigated through its ability to inhibit tumor promotion and modulate key cellular pathways involved in carcinogenesis.
A significant mechanism underlying this compound's anticarcinogenic potential is its ability to inhibit the activation of the Epstein-Barr virus (EBV), a gamma-herpesvirus linked to several human malignancies. In preclinical studies using Raji cells (a human Burkitt's lymphoma cell line latently infected with EBV), this compound demonstrated considerable inhibitory effects against tumor promoter-induced EBV activation nih.gov.
Research comparing this compound to other thiocarbamates and isothiocyanate-related compounds isolated from Moringa oleifera found that this compound was uniquely potent. Out of ten thiocarbamates tested, including eight synthetic variants, only this compound showed significant inhibition of EBV activation induced by the tumor promoter teleocidin B-4 nih.gov. This specific activity highlights this compound as a key chemopreventive compound from this plant source.
The inhibitory activity of this compound against EBV activation is highly dependent on its specific molecular structure. Structure-activity relationship studies have revealed that the presence of an acetoxy group at the 4'-position of the this compound molecule is crucial for its function nih.gov. This structural feature is considered both important and indispensable for its ability to inhibit the virus, indicating a strict structural requirement for its biological activity nih.gov. This finding distinguishes this compound from other related compounds and underscores the specificity of its mechanism.
While direct studies on this compound's effects on cell proliferation and apoptosis are limited, research on crude extracts of Moringa oleifera leaves (MLE) and related isothiocyanate compounds provides context for its potential in these areas. MLE has been shown to exhibit a dose-dependent inhibition of cell proliferation in human tumor (KB) cells nih.gov. This antiproliferative effect is associated with the induction of apoptosis, characterized by morphological changes and DNA fragmentation nih.govresearchgate.net.
Similarly, the isothiocyanate moringin, also derived from Moringa oleifera, has been found to significantly reduce the growth of human neuroblastoma cells (SH-SY5Y) by activating apoptotic machinery nih.govsemanticscholar.org. Moringin treatment leads to cell cycle arrest and an increased expression of pro-apoptotic proteins such as p53, p21, and Bax, while also enhancing the cleavage of caspases 3 and 9, which initiates an intrinsic apoptotic cascade nih.govsemanticscholar.org. Although these actions are attributed to MLE and moringin, they point towards the antiproliferative and pro-apoptotic potential of bioactive compounds from Moringa oleifera, suggesting a possible, yet unconfirmed, area of activity for this compound.
| Compound/Extract | Cell Line | Observed Effect | Key Molecular Changes |
|---|---|---|---|
| Moringa oleifera Leaf Extract (MLE) | Human KB cells | Inhibition of proliferation, induction of apoptosis | Induction of ROS, DNA fragmentation |
| Moringin (Isothiocyanate) | Human SH-SY5Y neuroblastoma cells | Reduced cell growth, cell cycle arrest, induction of apoptosis | Increased p53, p21, Bax expression; increased cleavage of caspase 3 and 9 |
The anticancer effects of compounds from Moringa oleifera are linked to their interaction with several critical oncogenic signaling pathways.
Nrf2-Keap1 Pathway: Bioactive compounds within Moringa oleifera, particularly isothiocyanates, are known activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Keap1 signaling pathway mdpi.comresearchgate.net. Moringa isothiocyanate-1 (MIC-1) has been demonstrated to increase the nuclear accumulation of the Nrf2 transcription factor nih.gov. Activation of Nrf2 is a primary cellular defense against oxidative stress mdpi.com.
TLR4/NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is central to inflammatory responses that can promote cancer. Isothiocyanates from Moringa oleifera have been shown to modulate this pathway. Specifically, MIC-1 and moringin decreased the nuclear accumulation and translocation of NF-κB in preclinical models, thereby inhibiting a key driver of inflammation nih.govsemanticscholar.orgnih.gov.
Wnt/β-catenin Pathway: Dysregulation of the Wnt/β-catenin pathway is a hallmark of many cancers. Studies on Moringa oleifera extract indicate that it can inhibit the accumulation of β-catenin in the cytosol, which in turn controls its movement into the nucleus where it acts as a transcription factor for proliferative genes researchgate.net.
YAP/TAZ Pathway: The Hippo signaling pathway effectors, YAP and TAZ, are key regulators of cell proliferation and organ size, and their dysregulation contributes to cancer. The involvement of the YAP/TAZ signaling pathway has been noted in the anti-obesity activity of Moringa oleifera leaf extract, suggesting a potential interaction, though its direct role in the plant's anticancer effects is still under investigation researchgate.net.
The activation of the Nrf2-Keap1 pathway directly leads to the activation of Antioxidant Response Elements (ARE). When released from its inhibitor Keap1, the Nrf2 transcription factor translocates to the nucleus and binds to the ARE sequence in the promoter region of numerous cytoprotective genes mdpi.comfrontiersin.orgmdpi.com. This action initiates the transcription of a suite of antioxidant and detoxification enzymes mdpi.comdoaj.org. Bioactive compounds in Moringa oleifera, such as isothiocyanates and flavonoids, have been identified as potent activators of the Nrf2-ARE pathway, inducing the expression of downstream genes like NQO1 and heme oxygenase-1 (HO-1) mdpi.com.
| Signaling Pathway | Modulator from Moringa oleifera | Mechanism of Action |
|---|---|---|
| Nrf2-Keap1 / ARE | Isothiocyanates (e.g., MIC-1) | Induces nuclear translocation of Nrf2, which binds to ARE and activates transcription of antioxidant genes. |
| TLR4/NF-κB | Isothiocyanates (e.g., MIC-1, Moringin) | Decreases nuclear accumulation/translocation of NF-κB, inhibiting pro-inflammatory gene expression. |
| Wnt/β-catenin | Moringa oleifera extract | Inhibits cytosolic accumulation of β-catenin, preventing its nuclear translocation and target gene transcription. |
Inhibition of Epstein-Barr Virus (EBV) Activation in Raji Cells
Antiviral Mechanisms
The antiviral properties of this compound have been primarily characterized by its potent inhibition of Epstein-Barr virus (EBV) activation, as detailed previously nih.gov. This mechanism is a key aspect of its potential as both an anticarcinogenic and an antiviral agent, given EBV's role in oncogenesis.
Beyond direct viral inhibition, preclinical in silico studies suggest that this compound may also possess immunomodulatory properties that contribute to an antiviral state. A molecular docking study predicted that this compound B could interact with and bind to various cytokines, including Interferon-gamma (IFN-γ) bepls.com. IFN-γ is a critical cytokine for both innate and adaptive immunity against viral infections bepls.com. By potentially modulating cytokine-mediated signaling pathways, this compound could play a role in enhancing the host's immune response to viral pathogens bepls.com. This suggests a broader, indirect antiviral mechanism of action, although these computational findings require further confirmation through in vitro and in vivo experiments.
Inhibition of SARS-CoV-2 Main Protease (Mpro)
The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication and transcription, making it a prime target for antiviral drug development. longdom.orgnih.gov this compound has been identified in computational studies as a potential inhibitor of this crucial viral enzyme.
In silico molecular docking simulations have been employed to predict the binding affinity of this compound to the Mpro of SARS-CoV-2. These studies are instrumental in screening potential drug candidates by evaluating their interaction with target proteins. One such study investigated 12 compounds from Moringa oleifera and found that this compound exhibited the strongest binding affinity for Mpro. longdom.orgnih.gov
The binding interactions often involve the formation of hydrogen bonds and electrostatic interactions with key amino acid residues within the active site of the protease. nih.gov The stability of the ligand-protein complex is a critical factor in determining the inhibitory potential of the compound. scispace.com
Interactive Data Table: Molecular Docking Scores of Selected Compounds against SARS-CoV-2 Mpro
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
| This compound | -7.5 | Thr25, Cys44, Met49, His41, Gly143, Cys145, His164, Met165, Glu166, Gln189 |
| Niaziridin | -7.2 | Thr25, Leu27, His41, Cys44, Thr45, Ser46, Met49, Asn142, Gly143, Cys145, His163, His164, Met165, Glu166, Gln189 |
| Marumoside A | -7.1 | Thr25, His41, Cys44, Met49, Asn142, Gly143, Cys145, His163, His164, Met165, Glu166, Gln189 |
Further computational studies have explored the effect of chemical modifications to the this compound structure to enhance its binding affinity to Mpro. Research has shown that the introduction of a hydroxyl group to the this compound molecule can increase its binding capabilities. nih.gov This enhancement is attributed to the potential for additional hydrogen bonding and electrostatic interactions with the amino acid residues of the Mpro active site. nih.govnih.gov This finding suggests that derivatives of this compound could be promising candidates for the development of more potent Mpro inhibitors. nih.gov
Inhibition of Foot-and-Mouth Disease Virus (FMDV) Replication (in vitro)
Foot-and-Mouth Disease is a highly contagious viral disease affecting livestock. nih.gov While research into antiviral agents against FMDV is ongoing, with various strategies being explored including RNA interference and small molecule inhibitors, specific in vitro studies detailing the direct inhibition of FMDV replication by this compound are not extensively documented in the available literature. nih.govfrontiersin.org However, related research on other natural compounds has shown potential in targeting viral proteases, a mechanism that could theoretically extend to FMDV. nii.ac.jp
Immunomodulatory Mechanisms
Cytokines are key signaling molecules that play a crucial role in the modulation of the immune response. bepls.com this compound has been investigated for its potential to interact with and modulate these immune system components.
In silico Analysis of Cytokine Interactions (e.g., IL-1β, IL-2, IL-4, IL-5, IL-10, IFN-γ)
In silico molecular docking studies have been conducted to explore the immunomodulatory potential of this compound B by examining its interaction with various chicken cytokines. These studies predict the binding affinity between the compound and cytokine receptors, offering insights into its potential immunomodulatory effects. bepls.com this compound B was found to exhibit significant binding affinity with several key cytokines, including IL-1β, IL-2, IL-4, and IL-5. bepls.com This suggests that this compound may exert its immunomodulatory effects through cytokine-mediated signaling pathways. bepls.com
Interactive Data Table: In silico Docking Scores of this compound B with Chicken Cytokines
| Cytokine | PatchDock Score | Atomic Contact Energy (ACE) |
| IL-1β | 4368 | -160.89 |
| IL-2 | 4004 | -130.41 |
| IL-4 | 4066 | -173.35 |
| IL-5 | 4390 | -236.43 |
| IL-10 | Not Reported | Not Reported |
| IFN-γ | Not Reported | Not Reported |
Modulation of Cellular and Humoral Immune Responses in Preclinical Models
The ability of a compound to modulate cellular and humoral immunity is a critical aspect of its immunomodulatory potential. This involves assessing its effects on immune cells and the production of antibodies. While the in silico data suggests that this compound has the potential to interact with immune system components, comprehensive preclinical in vivo studies specifically detailing the modulation of cellular and humoral immune responses by this compound are not extensively available in the reviewed literature. Such studies would be essential to confirm the immunomodulatory effects predicted by computational models. bepls.com
Cytokines-Mediated Signaling Pathway Modulation
This compound has been identified as a potential modulator of immune responses through its interaction with cytokine-mediated signaling pathways. In silico molecular docking studies have explored the immunomodulatory potential of this compound B by examining its binding affinity with various chicken cytokines. The results of these computational analyses suggest that this compound B exhibits significant interaction with several key cytokines, indicating its potential role in modulating immune function.
The molecular docking experiments revealed that this compound B has a notable binding affinity for Interleukin-1β (IL-1β) and Interferon-gamma (IFN-γ), followed by other cytokines such as Interleukin-10 (IL-10), Interleukin-2 (IL-2), Interleukin-5 (IL-5), and Interleukin-4 (IL-4) bepls.com. This interaction with a range of cytokines suggests that this compound B could be a key phytoconstituent responsible for the immunomodulatory effects observed with Moringa oleifera extracts bepls.com. The predicted interactions with these signaling molecules point towards a potential mechanism where this compound B could influence both cellular and humoral immune responses bepls.com. Further in vitro and in vivo studies are warranted to confirm these in silico predictions and to fully elucidate the specific signaling pathways modulated by this compound.
Table 1: Molecular Docking Scores of this compound B with Chicken Cytokines
| Cytokine | Docking Score | Atomic Contact Energy (ACE) |
|---|---|---|
| IL-1β | 5728 | - |
| Interferon gamma | 5062 | - |
| IL-10 | 4972 | - |
| IL-2 | 4914 | - |
| IL-5 | 4722 | - |
| IL-4 | 4630 | - |
Data from in silico molecular docking analysis. The docking score represents the binding affinity between this compound B and the respective cytokine.
Antihypertensive Mechanisms
Angiotensin-Converting Enzyme (ACE) Inhibition Studies (Molecular Docking)
Computational studies have identified this compound as a potential inhibitor of the Angiotensin-Converting Enzyme (ACE), a key enzyme in the regulation of blood pressure. Molecular docking analyses have been conducted to investigate the binding affinity of this compound and related compounds from Moringa oleifera with both the N- and C-domains of ACE nih.govresearchgate.net.
These in silico studies have demonstrated that this compound-B exhibits a high binding affinity for ACE, suggesting its potential to partially block the active sites of the enzyme nih.gov. The estimated free binding energy of this compound-B with the C-domain of ACE was found to be -8.0 kcal/mol, and with the N-domain, it was -7.7 kcal/mol nih.govresearchgate.net. These binding energies are comparable to or even better than those of some standard ACE inhibitor drugs, such as Captopril and Enalapril, in the same computational models nih.govresearchgate.net. Specifically, this compound-B was found to bind to five amino acid residues in the active site of the C-domain of ACE researchgate.net. These computational findings suggest that this compound has the potential to act as a pharmacophore for the development of new ACE inhibitors nih.gov.
Table 2: Estimated Free Binding Energy of this compound-B and Standard ACE Inhibitors with ACE Domains
| Compound | Molecular Formula | Molecular Weight (g/mol) | Binding Energy with C-Domain (kcal/mol) | Binding Energy with N-Domain (kcal/mol) |
|---|---|---|---|---|
| This compound-B | C18H25NO7S | 411.469 | -8.0 | -7.7 |
| Captopril (standard) | - | - | -5.5 | -5.6 |
| Enalapril (standard) | C20H28N2O5 | 376.453 | -8.4 | -7.5 |
Data from molecular docking studies. The binding energy indicates the strength of the interaction between the compound and the ACE domains.
Endothelial Nitric Oxide Synthase (eNOS) Activation and Nitric Oxide (NO) Bioavailability
Currently, there is a lack of direct scientific evidence specifically investigating the effect of isolated this compound on the activation of endothelial Nitric Oxide Synthase (eNOS) and the subsequent bioavailability of Nitric Oxide (NO). While studies on crude extracts of Moringa oleifera have suggested a role in enhancing endothelial NO production, these effects have not been specifically attributed to this compound researchgate.netnih.govelsevierpure.com.
Arginase-1 Downregulation and L-Arginine Availability
There is no direct scientific evidence available from the conducted searches to suggest that this compound causes the downregulation of Arginase-1 or affects the availability of L-arginine.
Preclinical in vivo Studies on Blood Pressure Modulation (e.g., in Wistar Rats)
Preclinical studies have provided in vivo evidence for the hypotensive activity of this compound. Early investigations into the bioactive compounds of Moringa oleifera identified this compound A and this compound B as having blood pressure-lowering effects in normotensive Wistar rats nih.gov.
In these studies, intravenous administration of this compound A and B demonstrated a dose-dependent reduction in blood pressure. At a dose of 1 mg/kg, these compounds were shown to decrease blood pressure by 15-20%. When the dose was increased to 3 mg/kg, a more significant reduction of 35-40% was observed nih.gov. These findings highlight the potent antihypertensive potential of this compound in a preclinical setting.
Other Investigated Biological Activities (Mechanistic Insights)
Beyond its potential immunomodulatory and antihypertensive effects, this compound has been investigated for other biological activities. One notable area of research is its role in the inhibition of virus activation.
Specifically, this compound has been identified as an inhibitor of tumor promoter-induced Epstein-Barr virus (EBV) activation in Raji cells nih.gov. Structure-activity relationship studies have revealed a strict structural requirement for this inhibitory activity. The presence of an acetoxy group at the 4'-position of the this compound molecule is considered essential for its ability to inhibit EBV activation nih.gov. This suggests a specific molecular interaction is responsible for this particular biological effect.
Based on a comprehensive review of the available scientific literature, there is currently insufficient specific data to construct a detailed article on the molecular and cellular mechanisms of action of the isolated chemical compound "this compound" focusing solely on its in vitro antimicrobial action pathways and its specific inhibitory activities against α-Glucosidase and CYP3A4.
The existing body of research primarily investigates the bioactivities of various extracts derived from the plant Moringa oleifera, which is the natural source of this compound. While these extracts have demonstrated antimicrobial and enzyme-inhibiting properties, the specific contribution of this compound to these effects has not been individually characterized. Studies have identified related compounds like niazimicin in the context of anticancer properties and have explored the effects of Moringa oleifera leaf extracts on CYP3A4 and α-glucosidase. However, the direct, isolated effects and specific quantitative data (such as IC50 values) for this compound in these particular assays are not detailed in the available literature.
Therefore, an article that strictly adheres to the provided outline for this compound cannot be generated at this time due to the absence of dedicated research findings on its specific antimicrobial and enzyme inhibitory mechanisms as requested.
Analytical and Quantification Methodologies for Research
High-Precision Quantification in Biological and Plant Matricesnih.gov
Quantifying Niaziminin in biological and plant-based samples presents a significant analytical challenge due to the complexity of these matrices. A highly sensitive and specific method is required to accurately measure the compound's concentration. To date, the primary focus has been on its quantification in its natural source, Moringa oleifera (MO).
Research has led to the development of a novel ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method specifically for the standardization of this compound content in the seeds and leaves of Moringa oleifera. nih.govnih.gov This method is crucial for quality control and for comparing the this compound content between different parts of the plant. nih.govnih.gov The study revealed that MO seeds contain significantly higher concentrations of this compound compared to the leaves. Specifically, the seeds were found to have double the this compound content of the leaves. nih.govresearchgate.net Further analysis of seed extracts showed that the methylene (B1212753) chloride fraction contained triple the amount of this compound found in the ethyl acetate (B1210297) fraction. nih.govresearchgate.net
The UPLC-MS/MS method provides a powerful tool for the precise quantification of this compound. nih.gov This technique combines the high separation efficiency of UPLC with the sensitive and selective detection capabilities of tandem mass spectrometry.
A specific, validated method was developed to quantify this compound in various extracts from Moringa oleifera, including crude ethanolic, methylene chloride, and ethyl acetate fractions of seeds and leaves. nih.gov The method employed Desipramine as an internal standard to ensure accuracy by correcting for experimental variations. nih.gov The chromatographic separation was achieved using a linear gradient elution on a C18 column. researchgate.net
The mass spectrometry detection was performed in positive ion mode using multiple reaction monitoring (MRM). nih.govresearchgate.net This highly specific detection mode monitors the transition of the this compound precursor ion (m/z 358.05) to a specific product ion (m/z 106.86), and the internal standard precursor ion (m/z 266.38) to its product ion (m/z 193.04). nih.govnih.govresearchgate.net
The method was validated according to the International Conference on Harmonisation (ICH) guidelines and demonstrated excellent performance across several key parameters. nih.govnih.govlawdata.com.tw
Table 1: UPLC-MS/MS Method Validation Parameters for this compound Quantification
| Parameter | Result |
|---|---|
| Linearity Range | 0.05–100 µg/mL nih.govnih.govresearchgate.net |
| Limit of Detection (LOD) | 0.02 µg/mL nih.govnih.gov |
| Limit of Quantification (LOQ) | 0.05 µg/mL nih.govnih.gov |
| Intra-day Precision (%RSD) | 3.32% to 9.96% nih.gov |
| Inter-day Precision (%RSD) | 1.26% to 6.84% nih.gov |
| Accuracy (% Recovery) | 95.8% to 104.2% nih.gov |
| Bias (%) | -4.2% to 4.2% nih.gov |
This validated method was then applied to determine the concentration of this compound in different Moringa oleifera samples.
Table 2: this compound Content in Moringa oleifera Samples Determined by UPLC-MS/MS
| Sample | This compound Content (mg% ± SD) |
|---|---|
| Seeds (Total) | 620 ± 3.2% nih.gov |
| Seeds (Methylene Chloride Fraction) | 450 ± 2.4% nih.govresearchgate.net |
| Seeds (Ethanolic Extract) | Major compound, constituting 71% of the fraction nih.govresearchgate.net |
| Seeds (Ethyl Acetate Fraction) | Constituting approximately 20% of the fraction nih.govresearchgate.net |
| Leaves (Methylene Chloride Fraction) | Constituting 26% of the fraction nih.govresearchgate.net |
Standardization of Research Protocols for Reproducibilitynih.gov
The reproducibility of scientific findings is paramount, and this relies heavily on the standardization of research protocols. nih.gov In the context of this compound research, using validated and thoroughly documented analytical methods, such as the UPLC-MS/MS procedure described, is essential for standardization. nih.govnih.gov This allows for the reliable comparison of data generated by different laboratories and at different times.
Standardized protocols should provide a clear and detailed description of every step of the experimental process, from sample collection and preparation to the final data analysis. nih.gov This ensures that the interventions and measurements can be replicated, which is a cornerstone of scientific validity. nih.gov
To ensure that research on this compound can be accurately reproduced and built upon, detailed experimental documentation is critical. A prime example of such documentation is the published UPLC-MS/MS method for this compound quantification. nih.gov The level of detail provided serves as a benchmark for future studies.
Key elements of thorough experimental documentation for this compound studies should include:
Plant Material: Detailed information on the source of the plant material, including authentication by a specialist and the deposition of a voucher specimen. nih.gov
Extraction Procedure: A step-by-step description of the extraction process, including the solvent used (e.g., 70% ethanol), the method (e.g., cold maceration), the duration, and the evaporation technique. nih.gov
Standard Preparation: Clear instructions on the preparation of the reference standard, including its source (isolated or commercial), the solvent used for the stock solution (e.g., methanol), and the range of working solutions for the linearity study. nih.gov
Chromatographic Conditions: Full details of the UPLC system, column type, mobile phase composition (e.g., 0.1% formic acid in water and acetonitrile), gradient program, flow rate, injection volume, and column temperature. nih.gov
Mass Spectrometry Parameters: Specifics of the mass spectrometer, ionization mode (e.g., positive electrospray ionization), monitored MRM transitions, collision energies, and source and desolvation temperatures. nih.gov
Consistent and comprehensive data reporting is essential for the interpretation and verification of research findings. For quantitative studies on this compound, reported data should adhere to high standards to ensure clarity and allow for meta-analysis in the future.
Based on best practices from validated analytical studies, data reporting for this compound quantification should include:
Quantitative Results: Concentrations should be reported with clear units (e.g., mg%) and include measures of variance, such as the standard deviation or standard error. nih.gov
Validation Metrics: All relevant method validation data should be presented, including linearity (correlation coefficient), accuracy (% recovery), precision (% RSD for intra- and inter-day analysis), and sensitivity (LOD and LOQ). nih.gov
Chromatograms: Representative chromatograms of a blank sample, a standard, and a real sample should be provided to demonstrate specificity and peak quality. researchgate.net
Calibration Curves: The calibration curve used for quantification should be presented or described in detail, including the regression equation. nih.gov
Adherence to these documentation and reporting standards is crucial for building a robust and reliable body of scientific literature on this compound.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Desipramine |
| Formic Acid |
| Acetonitrile (B52724) |
| Methanol (B129727) |
| Ethanol (B145695) |
| Methylene Chloride |
Future Perspectives and Research Directions in Niaziminin Studies
Elucidation of Underexplored Molecular Mechanisms of Action
While initial studies have identified some biological effects of niaziminin, the underlying molecular mechanisms remain largely uncharacterized. A primary research focus should be the comprehensive elucidation of its mechanism of action.
Initial research has shown that this compound can inhibit the activation of the Epstein-Barr virus (EBV) induced by tumor promoters. nih.gov Structure-activity relationship studies have indicated that the acetoxy group at the 4'-position of the this compound molecule is indispensable for this inhibitory activity. nih.gov Beyond this, the broader molecular interactions of this compound are not well understood.
Computational studies have started to map out potential areas of interest. In silico molecular docking analyses have predicted that a related compound, this compound B, may possess immunomodulatory properties by interacting with key signaling proteins. bepls.com These studies suggest that this compound B has a significant binding affinity for various cytokines, which are crucial mediators of the immune response. bepls.com This interaction could form the basis of the immunomodulatory potential of Moringa oleifera extracts. bepls.com
| Cytokine Target | Binding Affinity Score | Atomic Contact Energy (ACE) |
|---|---|---|
| Interleukin-1β (IL-1β) | 5728 | -219.06 |
| Interferon-gamma (IFN-γ) | 5062 | -177.38 |
| Interleukin-10 (IL-10) | 4972 | -157.97 |
| Interleukin-2 (IL-2) | 4914 | -172.93 |
| Interleukin-5 (IL-5) | 4722 | -160.89 |
| Interleukin-4 (IL-4) | 4630 | -176.49 |
Table 1. In Silico Molecular Docking Scores of this compound B with Chicken Cytokines bepls.com.
Future research must validate these computational predictions through rigorous in vitro and in vivo experimentation. Investigating this compound's effect on cytokine-mediated signaling pathways is a crucial next step. bepls.com Further studies should also explore other potential mechanisms, such as its hypotensive effects, which were noted in early bioassay-guided isolation work. rsc.orgsemanticscholar.org
Advanced Preclinical Efficacy and Mechanistic Studies
The therapeutic potential of this compound needs to be evaluated through advanced preclinical studies using established animal models for various chronic diseases. While extracts of Moringa oleifera have demonstrated broad biological activities, research using the purified compound is necessary to attribute specific effects directly to this compound. nih.govnih.gov
Extracts from the plant have been shown to modulate key signaling pathways involved in cancer, such as YAP/TAZ, Nrf2-Keap1, TLR4/NF-κB, and Wnt/β-catenin, and possess anticancer activity by inducing apoptosis and inhibiting tumor cell proliferation. nih.gov A related compound, niazimicin, has been suggested as a potential chemopreventive agent. nih.govnih.gov Therefore, dedicated preclinical studies should be designed to assess the efficacy of isolated this compound in oncology models, focusing on its ability to modulate these specific pathways.
Furthermore, preclinical research has demonstrated the potential of Moringa oleifera polyphenols in modulating lipid metabolism by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. longdom.org Animal and human studies using whole leaf preparations have also confirmed anti-hyperglycemic and anti-dyslipidemic activities. nih.gov It is critical to investigate whether this compound contributes to these effects by conducting efficacy studies in animal models of metabolic disorders like diabetes and hyperlipidemia.
Pharmacokinetic Research in Preclinical Models
A significant gap in the current understanding of this compound is the complete absence of pharmacokinetic data. To evaluate its potential as a therapeutic agent, it is essential to characterize its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical models. mdpi.comresearchgate.net
Pharmacokinetic studies on related compounds from Moringa oleifera can serve as a template. For instance, a study on niazirin, a nitrile glycoside from the same plant, was conducted in rats to determine its absolute bioavailability and dose proportionality. researchgate.net This research provides a methodological basis for future this compound studies. The study found that niazirin has moderate oral bioavailability and that its exposure increases proportionally with the dose. researchgate.net
| Oral Dose | Absolute Bioavailability (%) | Cmax (ng/mL) | AUC0-∞ (ng·h/mL) |
|---|---|---|---|
| 5 mg/kg | 46.78% | 335.34 ± 101.42 | 986.67 ± 117.35 |
| 20 mg/kg | 52.61% | 1282.61 ± 245.71 | 3647.53 ± 461.82 |
| 40 mg/kg | 48.28% | 2545.62 ± 531.69 | 7195.34 ± 953.47 |
Table 2. Pharmacokinetic Parameters of Niazirin (a related compound) in Rats After Oral Administration researchgate.net. Note: Data presented is for Niazirin, not this compound.
Future research should prioritize conducting similar pharmacokinetic studies for this compound in rodent models. researchgate.net It is also crucial to investigate its metabolic pathways, including potential interactions with cytochrome P450 (CYP) enzymes. In vitro studies have shown that Moringa oleifera extracts can inhibit CYP3A4, 1A2, and 2D6, which could lead to herb-drug interactions. springermedizin.de However, an in vivo study showed this did not translate to a clinically significant effect on the pharmacokinetics of nevirapine, highlighting the need for specific in vivo studies with this compound. springermedizin.de
Development of Standardized Research Formulations
To ensure the reproducibility and reliability of preclinical and potential future clinical research, the development of standardized formulations of this compound is paramount. The lack of standardization is a common challenge in the study of natural products. nih.gov
An essential first step is the development and validation of robust analytical methods for the quantification of this compound in raw plant material and finished formulations. A novel ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has already been developed for the standardization of the related compound niazimicin in Moringa oleifera leaves and seeds, which could be adapted for this compound. nih.govresearchgate.net
Beyond analytical standardization, research into formulation science is needed to address potential challenges such as poor solubility and stability. Advanced drug delivery systems could enhance the therapeutic potential of this compound. wjbphs.com Research on Moringa oleifera extracts has explored various modern formulations, including:
Phytosomes: Polyphenol-loaded phytosomes have been developed as a nanoparticle delivery system to improve efficacy against breast cancer cell lines. nih.gov
Hydrogels: Hydrogels incorporating Moringa gum have been shown to provide sustained drug release profiles. wjbphs.com
Tablets and Lozenges: Methods for creating standardized orally disintegrating tablets and lozenges from Moringa leaf powder have been established to improve handling and taste-masking. nih.govrjptonline.org
Applying these formulation technologies to purified this compound could improve its bioavailability and allow for controlled or targeted drug delivery.
Investigation of Synergistic Interactions with Other Bioactive Compounds
Exploring the synergistic potential of this compound in combination with other bioactive compounds or conventional drugs represents a promising research avenue. nih.govgenesispub.org Combination therapies can often lead to enhanced therapeutic efficacy, reduced dosages of individual agents, and the mitigation of adverse effects. nih.gov
Preclinical studies involving Moringa oleifera extracts have already demonstrated synergistic effects. For example, a combination of Moringa extract and the antidiabetic drug sitagliptin showed protective effects against diabetic nephropathy in rats. researchgate.net Another study noted that Moringa combined with acarbose (B1664774) had synergistic benefits in managing diabetic cardiomyopathy. nih.gov
Future studies should be designed to investigate whether purified this compound can act synergistically with other compounds. This could involve combining this compound with:
Other phytochemicals from Moringa oleifera or other plants to explore multi-target effects.
Conventional therapeutic drugs (e.g., chemotherapeutic agents, antihypertensives, or antidiabetic drugs) to assess if this compound can enhance their efficacy or reduce required dosages.
Such investigations would provide a basis for developing novel combination therapies that leverage the unique biological activities of this compound. nih.gov
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for isolating and purifying niaziminin from Moringa oleifera extracts?
- Methodology : Use a combination of solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic techniques like flash column chromatography or HPLC. Key steps include:
- UV-Vis and LC-ESIMS screening to identify fractions containing this compound (λmax 195 nm, 222 nm, and broad 240–280 nm; m/z data confirms molecular ion peaks) .
- Fractionation guided by bioactivity assays (e.g., antitumor or antiviral screens) to prioritize purification .
- Validation : Compare NMR data (e.g., δH 2.03 for acetoxy groups, δH 5.44 for anomeric protons) with literature references to confirm purity .
Q. How can researchers structurally characterize this compound and distinguish it from analogs like niazimicin or niazinin?
- Analytical workflow :
1H/13C NMR : Identify signature signals (e.g., benzylic protons at δH 4.63–4.70, acetoxy singlets) .
High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C17H19NO7S) and differentiate from analogs via exact mass .
Comparative spectral libraries : Cross-reference with published data for Moringa thiocarbamates .
- Pitfalls : Avoid misassignment of overlapping sugar moiety signals (δH 3.00–4.00); use 2D NMR (COSY, HSQC) for resolution .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound (e.g., antitumor vs. antiviral effects)?
- Hypothesis testing :
- Context-dependent mechanisms : Design assays to evaluate dose-dependent effects (e.g., EBV inhibition at low doses vs. cytotoxicity at higher doses) .
- Structural modulation : Synthesize this compound derivatives (e.g., modifying the 4'-acetoxy group) to isolate specific bioactivity pathways .
Q. How can researchers design experiments to validate this compound’s role as a chemopreventive agent in vivo?
- Experimental design :
- Two-stage carcinogenesis models : Use mouse skin tumorigenesis assays with this compound as a tumor promoter inhibitor, referencing protocols from Guevara et al. (1999) .
- Pharmacokinetic profiling : Monitor bioavailability via LC-MS/MS, focusing on tissue distribution and metabolite identification .
- Controls : Include positive controls (e.g., known chemopreventive agents) and negative controls (vehicle-only groups) to isolate this compound-specific effects .
Q. What computational approaches support structure-activity relationship (SAR) studies of this compound analogs?
- Methods :
Molecular docking : Simulate interactions with molecular targets (e.g., Epstein-Barr virus latent membrane protein 1) using software like AutoDock .
QSAR modeling : Corrogate electronic (e.g., acetoxy group electron-withdrawing effects) and steric parameters with bioactivity data .
- Validation : Cross-validate predictions with in vitro assays (e.g., IC50 determination in dose-response curves) .
Data Reproducibility & Reporting Standards
Q. How should researchers document synthetic and analytical protocols to ensure reproducibility of this compound studies?
- Guidelines :
- Detailed experimental sections : Include solvent ratios, column specifications (e.g., C18 for HPLC), and NMR acquisition parameters (e.g., 500 MHz, CDCl3) .
- Supporting Information : Provide raw spectral data (e.g., .mnova files) and chromatograms in open-access repositories .
- Common errors : Incomplete characterization (e.g., omitting optical rotation data for chiral centers) or insufficient purity validation (>98% by HPLC) .
Contradiction Analysis Framework
- Principal Contradiction Identification : In conflicting bioactivity reports, distinguish between assay-specific variables (e.g., cell line sensitivity) and compound stability issues (e.g., degradation in aqueous media) .
- Resolution : Apply PICO criteria (Population: cell/animal models; Intervention: this compound dosage; Comparison: analogs; Outcome: bioactivity metrics) to isolate confounding factors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
